![molecular formula C9H10N4O2 B13038323 Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopentylamine with ethyl acetoacetate in the presence of a base such as diisopropylethylamine (DIPEA) can yield the desired pyrrolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amino or alkyl groups, onto the pyrrolopyrimidine core .
Scientific Research Applications
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of proapoptotic and antiapoptotic proteins .
Comparison with Similar Compounds
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
4-aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features but differs in its substitution pattern, leading to distinct biological activities.
7H-pyrrolo[2,3-d]pyrimidine derivatives: These derivatives have been studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers.
Pyrrolo[2,3-d]pyrimidine linked hybrids: These compounds are designed to enhance specific biological activities, such as α-glucosidase inhibition.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-11-7-5(6)3-12-9(10)13-7/h3-4H,2H2,1H3,(H3,10,11,12,13) |
InChI Key |
OAEJSHPLNMIDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC(=NC=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


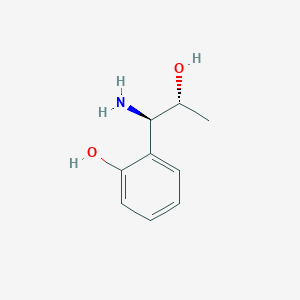

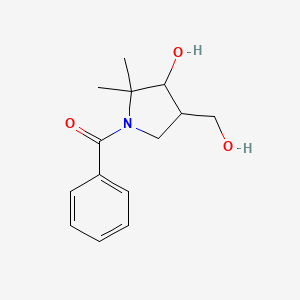
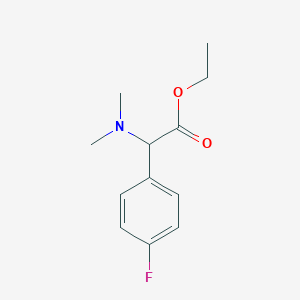
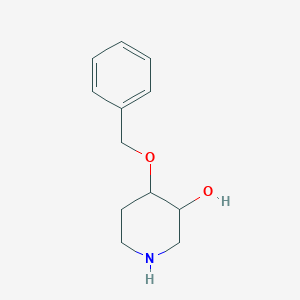

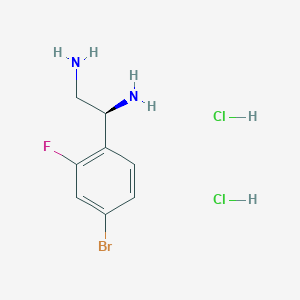
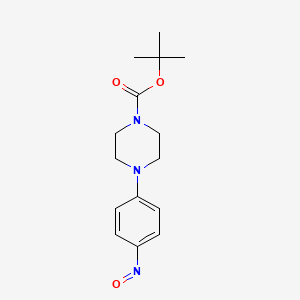
![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
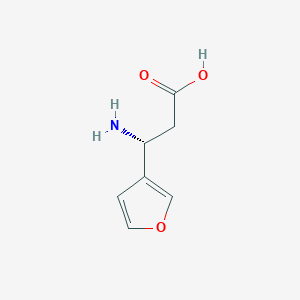
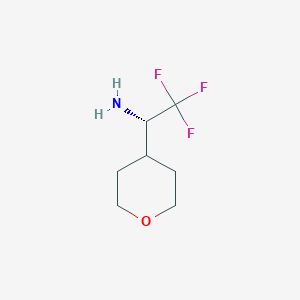
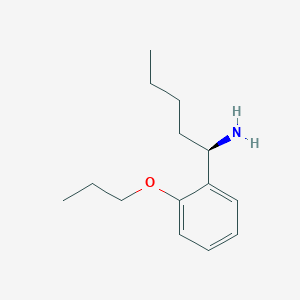
![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
![(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene](/img/structure/B13038321.png)
